

AG-270: A Technical Overview of a First-in-Class MAT2A Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: TA-270

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Introduction

AG-270 is a first-in-class, orally bioavailable small molecule inhibitor of methionine adenosyltransferase 2A (MAT2A).[1][2][3] It has been developed as a targeted therapy for cancers harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1][4] This deletion, present in approximately 15% of all human cancers, creates a specific metabolic vulnerability that AG-270 is designed to exploit.[1][4] AG-270 acts as an allosteric, noncompetitive inhibitor of MAT2A, leading to a reduction in S-adenosylmethionine (SAM) levels and subsequent selective anti-proliferative effects in MTAP-deleted cancer cells.[3][5]

Chemical Structure and Properties

AG-270 belongs to the pyrazolo[1,5-a]pyrimidin-7(4H)-one class of compounds.[1] Its chemical structure and properties are summarized below.

Property	Value	Reference
IUPAC Name	3-(cyclohexen-1-yl)-6-(4-methoxyphenyl)-2-phenyl-5-(pyridin-2-ylamino)-1H-pyrazolo[1,5-a]pyrimidin-7-one	[6]
Molecular Formula	C30H27N5O2	[6][7]
Molecular Weight	489.57 g/mol	[6]
CAS Number	2201056-66-6	[6][7]
Appearance	Solid	[7]
Solubility	Slightly soluble in DMSO	[7]
Storage	-20°C	[7]

Synthesis of AG-270

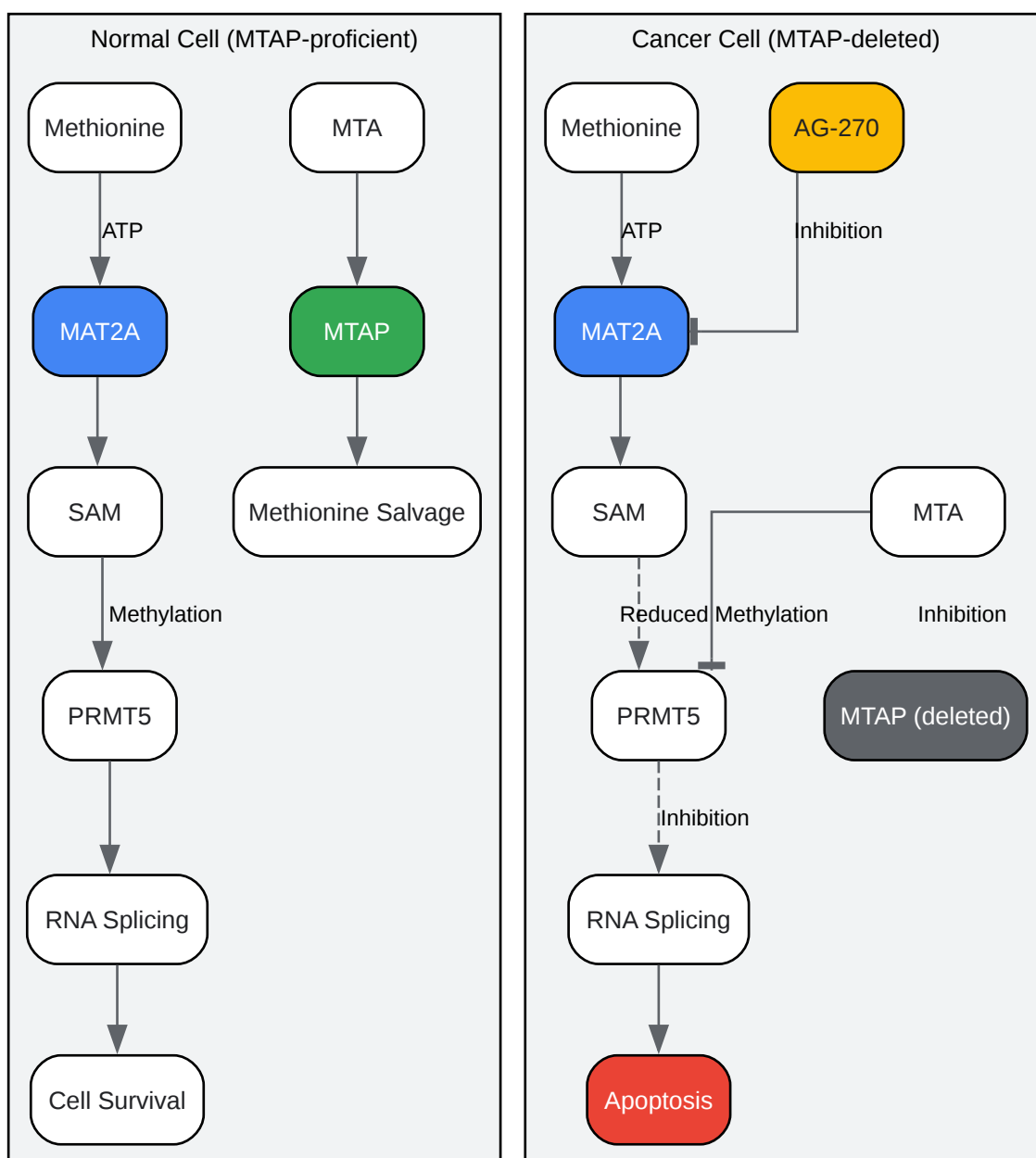
The synthesis of AG-270 involves a multi-step process culminating in the formation of the substituted pyrazolo[1,5-a]pyrimidin-7(4H)-one core. The detailed synthetic scheme is provided in the supplementary information of the primary publication by Konteatis et al. in the Journal of Medicinal Chemistry (2021). The general strategy for constructing the core scaffold often involves the condensation of a substituted aminopyrazole with a β -ketoester or a similar three-carbon building block. The subsequent functionalization at various positions of the pyrazolo[1,5-a]pyrimidin-7(4H)-one ring system leads to the final AG-270 molecule.

Mechanism of Action and Signaling Pathway

AG-270 targets the enzyme MAT2A, which is responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor in the cell. In cancer cells with a homozygous deletion of the MTAP gene, the salvage pathway for methionine is impaired. This makes these cells highly dependent on the de novo synthesis of SAM by MAT2A.

AG-270 is an allosteric and noncompetitive inhibitor, meaning it binds to a site on the MAT2A enzyme distinct from the active site, thereby preventing the release of the product, SAM.[1][5] The reduction in intracellular SAM levels has a profound impact on various cellular processes,

most notably the activity of Protein Arginine Methyltransferase 5 (PRMT5). In MTAP-deleted cells, the accumulation of methylthioadenosine (MTA), a substrate for the MTAP enzyme, already partially inhibits PRMT5. The further reduction of SAM levels by AG-270 leads to a significant decrease in PRMT5-mediated methylation of key proteins involved in RNA splicing and other critical cellular functions. This ultimately results in cell cycle arrest and apoptosis in a manner that is selective for MTAP-deleted cancer cells.



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Caption: Signaling pathway of AG-270 in MTAP-deleted cancer cells.

Quantitative Data

The following tables summarize the key in vitro and in vivo activity of AG-270.

Table 1: In Vitro Activity of AG-270

Parameter	Value	Cell Line/Assay Condition	Reference
MAT2A Enzyme IC50	14 nM	Biochemical assay	[3]
HCT116 MTAP-null Cell SAM Inhibition IC50 (72h)	20 nM	HCT116 MTAP-null cells	[3]
HCT116 MTAP-null Cell Proliferation IC50	0.257 μ M	HCT116 MTAP-null cells	[7]

Table 2: Pharmacokinetic Properties of AG-270

Species	T1/2 (h)	Oral Bioavailability (%)	Reference
Mouse	5.9	-	[3]
Rat	4.2	92	[1]
Dog	21.3	48	[1]
Monkey	4.8	31	[1]

Experimental Protocols

MAT2A Biochemical Inhibition Assay

This assay quantifies the inhibitory activity of AG-270 against the MAT2A enzyme. A common method involves measuring the production of inorganic phosphate (Pi), a byproduct of the conversion of L-methionine and ATP to SAM.

Materials:

- Recombinant human MAT2A enzyme
- L-Methionine
- ATP
- Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM KCl)
- AG-270 (or other test compounds) dissolved in DMSO
- Phosphate detection reagent (e.g., Malachite Green-based)
- 384-well microplate

Procedure:

- Prepare serial dilutions of AG-270 in assay buffer.
- Add a fixed amount of MAT2A enzyme to each well of the microplate.
- Add the diluted AG-270 to the wells.
- Initiate the enzymatic reaction by adding a mixture of L-methionine and ATP.
- Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 60 minutes).
- Stop the reaction and add the phosphate detection reagent.
- Measure the absorbance at the appropriate wavelength to determine the amount of Pi produced.
- Calculate the percentage of inhibition for each concentration of AG-270 and determine the IC₅₀ value.



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Caption: Workflow for a MAT2A biochemical inhibition assay.

Cell Proliferation Assay

This assay assesses the effect of AG-270 on the growth of cancer cells, particularly comparing its activity in MTAP-deleted versus MTAP-proficient cell lines.

Materials:

- HCT116 MTAP-null and HCT116 MTAP-wild-type cell lines
- Cell culture medium and supplements
- AG-270
- 96-well cell culture plates
- Cell viability reagent (e.g., resazurin-based or tetrazolium-based)

Procedure:

- Seed the HCT116 MTAP-null and MTAP-wild-type cells into 96-well plates at a predetermined density.
- Allow the cells to adhere overnight.
- Prepare serial dilutions of AG-270 in the cell culture medium.
- Remove the existing medium from the wells and add the medium containing the different concentrations of AG-270.
- Incubate the cells for a defined period (e.g., 72 hours).

- Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
- Measure the fluorescence or absorbance to determine the number of viable cells.
- Calculate the percentage of growth inhibition for each concentration and determine the IC50 value for both cell lines.

In Vivo Xenograft Model

This experiment evaluates the anti-tumor efficacy of AG-270 in a living organism.

Materials:

- Immunocompromised mice (e.g., nude or SCID)
- MTAP-deleted human cancer cells (e.g., HCT116 MTAP-null)
- AG-270 formulated for oral administration
- Vehicle control

Procedure:

- Implant the MTAP-deleted cancer cells subcutaneously into the flanks of the mice.
- Allow the tumors to grow to a palpable size.
- Randomize the mice into treatment and control groups.
- Administer AG-270 orally to the treatment group at a specified dose and schedule (e.g., once daily). Administer the vehicle to the control group.
- Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
- Monitor the body weight of the mice as an indicator of toxicity.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., measurement of intratumoral SAM levels).

- Compare the tumor growth between the AG-270-treated and vehicle-treated groups to determine the anti-tumor efficacy.

Conclusion

AG-270 represents a promising targeted therapy for a significant subset of cancers with MTAP deletion. Its well-defined mechanism of action, potent and selective in vitro and in vivo activity, and oral bioavailability make it a valuable tool for cancer research and a potential therapeutic agent. The detailed methodologies provided in this guide are intended to facilitate further investigation and development in the field of targeted cancer therapy.

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- To cite this document: BenchChem. [AG-270: A Technical Overview of a First-in-Class MAT2A Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15574754#chemical-structure-and-synthesis-of-ag-270>]

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